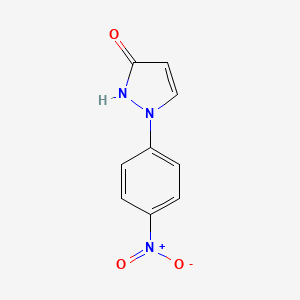

1-(4-nitrophenyl)-1H-pyrazole-3-ol

Description

Properties

IUPAC Name |

2-(4-nitrophenyl)-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c13-9-5-6-11(10-9)7-1-3-8(4-2-7)12(14)15/h1-6H,(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODVFTSWIAFZKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=O)N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242326-13-1 | |

| Record name | 1-(4-nitrophenyl)-1H-pyrazol-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Crystallographic Elucidation of 1 4 Nitrophenyl 1h Pyrazole 3 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular framework of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectra of 1-(4-nitrophenyl)-1H-pyrazole-3-ol derivatives exhibit characteristic signals that confirm their structural integrity. For instance, in a derivative, the protons of the nitrophenyl group typically appear as two doublets in the aromatic region, a result of the symmetrical substitution pattern. The pyrazole (B372694) ring protons also show distinct chemical shifts. For example, in 1-phenyl-1H-pyrazol-3-ol, the H-5 and H-4 protons of the pyrazole ring appear as doublets at approximately 7.67 ppm and 5.92 ppm, respectively, with a coupling constant of 2.6 Hz. The hydroxyl proton (OH) of the pyrazol-3-ol tautomer gives rise to a broad singlet, often observed at a downfield chemical shift, such as around 12.16 ppm in CDCl₃ or 10.28 ppm in DMSO-d₆, confirming the presence of the hydroxyl group.

In a study of 6-amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, the aromatic protons of the 4-nitrophenyl group were observed as doublets at 8.24 ppm and 7.80 ppm with coupling constants of 6.9 Hz and 6.6 Hz, respectively. The presence of various substituents on the pyrazole and phenyl rings will influence the precise chemical shifts of the protons, providing valuable information about the electronic environment within the molecule.

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for selected 1-(4-nitrophenyl)-1H-pyrazole-3-ol Derivatives

| Compound | Solvent | Ar-H (nitrophenyl) | Pyrazole-H | OH | Other Signals | Reference |

| 1-(4-nitrophenyl)-3-(p-tolyl)-1H-pyrazol-5(4H)-one | DMSO-d₆ | 8.28 (d, J=8.8 Hz), 8.10 (d, J=8.8 Hz) | 6.20 (s, 2H, CH₂) | 12.01 (s) | 7.71 (d, J=8.4 Hz), 7.32 (d, J=8.4 Hz), 2.35 (s, 3H, CH₃) | |

| Diethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3,4-dicarboxylate | CDCl₃ | 8.36 (d, J=8.0 Hz), 7.81 (d, J=8.0 Hz) | - | - | 5.61 (s, 2H, NH₂), 4.40 (q, 2H, OCH₂), 4.30 (q, 2H, OCH₂), 1.38 (t, 3H, CH₃), 1.34 (t, 3H, CH₃) | |

| 6-amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | DMSO-d₆ | 8.24 (d, J=6.9 Hz), 7.80 (d, J=6.6 Hz) | - | - | 7.51-7.60 (m, 4H), 7.34-7.40 (m, 3H), 4.93 (s, 1H), 1.80 (s, 3H, CH₃) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectra provide further confirmation of the molecular structure. The carbon atoms of the pyrazole ring show characteristic chemical shifts. For 1-phenyl-1H-pyrazol-3-ol, the C-3 carbon (bearing the hydroxyl group) resonates at approximately 164.0 ppm, while the C-5 and C-4 carbons appear at 129.1 ppm and 94.2 ppm, respectively. In the case of the pyrazolone (B3327878) tautomer, the carbonyl carbon (C=O) signal is observed at a much more downfield position. For example, in 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-5(4H)-one, the C5 carbon resonates at 154 ppm.

For diethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3,4-dicarboxylate, the carbons of the nitrophenyl ring are observed at 146.7 ppm (C-NO₂), 142.3 ppm (C-N), 125.4 ppm (2CH), and 123.8 ppm (2CH). The pyrazole ring carbons resonate at 150.2 ppm (C-5), 119.3 ppm (C-4), and a signal for C-3 is also present. The carbonyl carbons of the ester groups appear at 163.5 ppm and 162.6 ppm. These assignments are crucial for distinguishing between different isomers and tautomeric forms.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

Determination of Bond Lengths and Angles

Crystallographic studies on derivatives of 1-(4-nitrophenyl)-1H-pyrazole-3-ol provide critical data on the geometry of the molecule. Analysis of closely related analogs, such as 1-(4-chlorophenyl)-1H-pyrazol-3-ol, reveals typical bond lengths within the pyrazole ring. nih.gov For instance, the C—N bond lengths in this analog are found to be within the range of 1.321(5) Å to 1.416(5) Å. nih.gov In more complex systems, like 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole, the bond lengths are slightly different due to the electronic influence of multiple nitro groups, with C—N bonds around 1.44 Å and a C—C bond at approximately 1.46 Å. uni-muenchen.de

The spatial orientation of the substituent rings relative to the central pyrazole core is defined by dihedral angles. In (2E)-1-(2,4-Dichlorophenyl)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one, the N-bonded phenyl ring, the 4-nitrophenyl ring, and a 2,4-dichlorophenyl ring are inclined to the pyrazole ring mean plane by angles of 9.95 (7)°, 24.54 (6)°, and 43.06 (6)°, respectively. nih.gov A similar, relatively small dihedral angle of 11.0 (2)° is observed between the pyrazole and the substituted phenyl ring in 1-(4-chlorophenyl)-1H-pyrazol-3-ol. nih.gov This near-coplanarity suggests a degree of electronic conjugation between the aromatic systems.

The following table summarizes representative bond lengths and dihedral angles for compounds structurally related to 1-(4-nitrophenyl)-1H-pyrazole-3-ol, derived from crystallographic data.

| Structural Feature | Parameter | Value | Compound | Citation |

| Pyrazole Ring | C—N Bond Length | 1.321(5) - 1.416(5) Å | 1-(4-Chlorophenyl)-1H-pyrazol-3-ol | nih.gov |

| Substituted Pyrazole | C1—N4 Bond Length | 1.4445(19) Å | 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole | uni-muenchen.de |

| Substituted Pyrazole | C2—C4 Bond Length | 1.465(2) Å | 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole | uni-muenchen.de |

| Ring Orientation | Dihedral Angle (Pyrazole/Phenyl) | 11.0 (2)° | 1-(4-Chlorophenyl)-1H-pyrazol-3-ol | nih.gov |

| Ring Orientation | Dihedral Angle (Pyrazole/N-phenyl) | 9.95 (7)° | Chalcone (B49325) Derivative | nih.gov |

| Ring Orientation | Dihedral Angle (Pyrazole/C-nitrophenyl) | 24.54 (6)° | Chalcone Derivative | nih.gov |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The supramolecular assembly of 1-(4-nitrophenyl)-1H-pyrazole-3-ol derivatives in the solid state is predominantly directed by hydrogen bonding. The presence of the hydroxyl group (or amino group in some derivatives) as a hydrogen bond donor and the pyrazole nitrogen atoms and nitro group oxygen atoms as acceptors leads to the formation of robust and predictable packing motifs.

A recurring and highly significant interaction is the formation of hydrogen-bonded dimers. In the crystal structure of 1-(4-chlorophenyl)-1H-pyrazol-3-ol, molecules form inversion dimers where pairs of O—H⋯N hydrogen bonds link two molecules together. nih.gov This creates a stable cyclic arrangement known as an R²₂(8) graph-set motif. nih.gov Studies on the parent 1-phenyl-1H-pyrazol-3-ol confirm that it also exists as dimers of the pyrazol-3-ol tautomer in the solid state, highlighting this as a fundamental packing strategy for this class of compounds. mdpi.comnih.gov

In more complex derivatives, these interactions can extend into larger networks. For example, in 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, the amino group acts as a donor for two distinct intermolecular hydrogen bonds: one to a pyridine (B92270) nitrogen (N—H⋯N) and another to a nitro group oxygen (N—H⋯O). nih.gov These interactions, with H···A distances of 2.19 Å and 2.29 Å respectively, link the molecules into a two-dimensional network. nih.gov

The table below details the key intermolecular interactions observed in the crystal structures of 1-(4-nitrophenyl)-1H-pyrazole-3-ol derivatives.

| Interaction Type | Donor-H···Acceptor | Details | Compound | Citation |

| Hydrogen Bond | O—H···N | Forms inversion dimers with R²₂(8) loops. | 1-(4-Chlorophenyl)-1H-pyrazol-3-ol | nih.gov |

| Hydrogen Bond | N—H···N | H···N distance = 2.19 Å; part of a 2D network. | 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-...-pyrazol-5-amine | nih.gov |

| Hydrogen Bond | N—H···O (nitro) | H···O distance = 2.29 Å; part of a 2D network. | 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-...-pyrazol-5-amine | nih.gov |

| Hydrogen Bond | C—H···O | Forms double-layer 2D network. | Chalcone Derivative | nih.gov |

| Hydrogen Bond | C—H···O | d(H···O) = 2.350 Å; ∠(C–H···O) = 142° | Schiff-Base Derivative of 4-Aminoantipyrine | nih.gov |

Theoretical and Computational Chemistry of 1 4 Nitrophenyl 1h Pyrazole 3 Ol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and optimizing the geometry of 1-(4-nitrophenyl)-1H-pyrazole-3-ol. These computational methods provide a foundational understanding of the molecule's stability, reactivity, and electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between HOMO and LUMO is a significant parameter; a smaller gap suggests higher reactivity.

For 1-(4-nitrophenyl)-1H-pyrazole-3-ol, the HOMO is predominantly located on the pyrazole-3-ol moiety, while the LUMO is concentrated on the nitrophenyl ring. This distribution indicates that the pyrazole-3-ol portion acts as the primary electron donor, whereas the nitrophenyl group serves as the electron acceptor. The calculated HOMO-LUMO energy gap for this compound is approximately 4.2 eV. This relatively large energy gap is indicative of the molecule's high stability.

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.6 eV |

| HOMO-LUMO Energy Gap | 4.2 eV |

This table is interactive. You can sort and filter the data.

Molecular Electrostatic Potential (MEP) mapping is instrumental in identifying the sites for electrophilic and nucleophilic attacks within a molecule. For 1-(4-nitrophenyl)-1H-pyrazole-3-ol, the MEP analysis reveals that the most negative potential is localized around the oxygen atoms of the nitro group and the hydroxyl group, as well as the nitrogen atoms of the pyrazole (B372694) ring. These regions are therefore susceptible to electrophilic attack. Conversely, the hydrogen atoms of the pyrazole and phenyl rings exhibit the most positive potential, making them likely sites for nucleophilic attack.

The atomic charge distribution, calculated using methods such as Mulliken population analysis, further elucidates the electronic landscape of the molecule. The oxygen atoms of the nitro group carry significant negative charges, confirming their role as electrophilic centers. The carbon atom attached to the nitro group displays a positive charge, rendering it susceptible to nucleophilic substitution.

Quantum Chemical Studies on Reaction Mechanisms and Pathways

Quantum chemical studies have been employed to explore the potential reaction mechanisms involving 1-(4-nitrophenyl)-1H-pyrazole-3-ol. These investigations often focus on reactions such as electrophilic substitution on the phenyl ring or reactions involving the hydroxyl group of the pyrazole moiety. By calculating the activation energies and transition state structures for various proposed pathways, researchers can predict the most likely course of a chemical reaction. For instance, the acidity of the hydroxyl proton can be computationally estimated, providing insights into its reactivity in acid-base chemistry.

Molecular Docking Simulations (Focus on Structural Interaction Principles)

Molecular docking simulations are a vital computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. In the context of 1-(4-nitrophenyl)-1H-pyrazole-3-ol, docking studies have been performed to understand its potential interactions with various biological targets.

These simulations have shown that the compound can form multiple hydrogen bonds with the amino acid residues in the active site of a protein. The hydroxyl group of the pyrazole ring and the nitro group on the phenyl ring are key hydrogen bond donors and acceptors, respectively. Furthermore, the aromatic rings of the compound can engage in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan. These combined interactions contribute to the stable binding of 1-(4-nitrophenyl)-1H-pyrazole-3-ol within the protein's active site.

Computational Investigations of Spectroscopic Properties

Computational methods are also utilized to predict and interpret the spectroscopic properties of 1-(4-nitrophenyl)-1H-pyrazole-3-ol. By calculating properties such as the infrared (IR) and nuclear magnetic resonance (NMR) spectra, a direct comparison can be made with experimental data, aiding in the structural elucidation of the compound.

Tautomerism and Isomeric Equilibria in 1h Pyrazole 3 Ol Systems, with Emphasis on the 4 Nitrophenyl Substitution

Annular Prototropic Tautomerism (e.g., 1H- and 2H- forms)

Annular prototropic tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. nih.govmdpi.com For an N-unsubstituted pyrazole, this leads to an equilibrium between two tautomeric forms. nih.gov However, in the case of 1-(4-nitrophenyl)-1H-pyrazole-3-ol, the nitrogen at position 1 is substituted with a 4-nitrophenyl group. This substitution precludes the simple annular tautomerism that would involve the migration of a proton between N1 and N2, as there is no proton on N1 to migrate. Therefore, the classical 1H- and 2H- annular tautomerism is not a primary consideration for this specific molecule in its neutral state. The focus of tautomerism in this system shifts to the interplay between keto and enol forms.

Keto-Enol Tautomerism in Pyrazol-3-one / Pyrazol-5-one Forms

A more relevant tautomeric equilibrium for 1-(4-nitrophenyl)-1H-pyrazole-3-ol is the keto-enol tautomerism. This involves the interconversion between the hydroxyl (enol) form, 1-(4-nitrophenyl)-1H-pyrazole-3-ol, and its corresponding keto forms, which are pyrazolones. Specifically, this can lead to two possible keto tautomers: 1-(4-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one and 1-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one.

The general principle of keto-enol tautomerism is the migration of a proton from the oxygen of the hydroxyl group to a carbon atom, with a concurrent shift of the double bond. libretexts.orgmasterorganicchemistry.com In pyrazole systems, this phenomenon is well-documented and plays a crucial role in their chemical behavior. mdpi.comnih.gov The stability of the enol versus the keto form can be influenced by factors such as aromaticity, intramolecular hydrogen bonding, and electronic effects of substituents. libretexts.orgmasterorganicchemistry.com

For 1-substituted pyrazol-3-ols, the predominant tautomeric form is often the 1H-pyrazol-3-ol (OH form), as this preserves the aromaticity of the pyrazole ring. mdpi.com The keto forms, by contrast, disrupt this aromaticity.

Influence of the 4-Nitrophenyl Substituent on Tautomeric Preferences

Studies on related pyrazole systems have shown that electron-withdrawing substituents can favor the NH tautomer in certain contexts, particularly in the solid state. researchgate.net For instance, in some Schiff bases derived from pyrazoles, nitro derivatives were found to favor the NH tautomer in solution, a shift from the typically dominant OH form. researchgate.net In the case of 1-(4-nitrophenyl)-1H-pyrazole-3-ol, the strong electron-withdrawing effect of the 4-nitrophenyl group is expected to increase the acidity of the pyrazole N-H proton in any potential keto forms and influence the stability of the different tautomers. The presence of the nitro group can also impact intermolecular interactions, which in turn affects the preferred tautomeric form in the solid state. fu-berlin.de

Solvent Effects on Tautomeric Equilibria

The solvent environment plays a critical role in determining the position of the tautomeric equilibrium. mdpi.com Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. For pyrazolone (B3327878) systems, polar aprotic solvents like DMSO have been shown to favor the existence of monomeric species, whereas nonpolar solvents like chloroform (B151607) can promote the formation of hydrogen-bonded dimers. mdpi.com

In the case of 1-phenyl-1H-pyrazol-3-ol, a closely related compound, studies have shown that it exists predominantly as the 1H-pyrazol-3-ol form in various solvents. mdpi.com In nonpolar solvents like CDCl₃, it forms dimers through intermolecular hydrogen bonding, while in DMSO-d₆, it exists as monomers. mdpi.com The shift in the OH proton's NMR chemical shift in different solvents is a key indicator of these interactions. It is expected that 1-(4-nitrophenyl)-1H-pyrazole-3-ol would exhibit similar solvent-dependent behavior, with the polarity of the solvent influencing the degree of intermolecular association and potentially the tautomeric equilibrium.

Experimental Evidence for Tautomerism (NMR, IR Spectroscopy)

Spectroscopic methods are invaluable for elucidating the tautomeric structures of pyrazole derivatives.

NMR Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are powerful tools for distinguishing between tautomers. mdpi.com In ¹H NMR, the chemical shift of the OH proton can provide evidence for the enol form and its involvement in hydrogen bonding. mdpi.com In ¹³C NMR, the chemical shift of the C3 carbon is a key indicator; a value in the range of 160-165 ppm is characteristic of the C-OH in the enol form, while a higher chemical shift would be expected for the carbonyl carbon in the keto form. mdpi.com ¹⁵N NMR can also be used to probe the electronic environment of the nitrogen atoms, further aiding in the differentiation of tautomers. mdpi.com For 1-phenyl-1H-pyrazol-3-ol, NMR data in both the solid state and in solution (CDCl₃ and DMSO-d₆) overwhelmingly support the dominance of the 1H-pyrazol-3-ol form. mdpi.com

IR Spectroscopy: Infrared spectroscopy can also provide evidence for the dominant tautomeric form. The presence of a broad absorption band in the region of 3400-2400 cm⁻¹ is characteristic of an O-H stretching vibration involved in hydrogen bonding, supporting the enol structure. A strong absorption band in the region of 1650-1700 cm⁻¹ would indicate the presence of a C=O group, characteristic of the keto tautomer.

The following table summarizes typical spectroscopic data for related 1-phenyl-1H-pyrazol-3-ol systems, which can be used as a reference for interpreting the spectra of 1-(4-nitrophenyl)-1H-pyrazole-3-ol.

| Spectroscopic Data for 1-Phenyl-1H-pyrazol-3-ol and Derivatives |

| ¹H NMR (CDCl₃) |

| OH proton: ~11.3-12.2 ppm (broad singlet) mdpi.com |

| Pyrazole H-5: ~7.7 ppm mdpi.com |

| ¹³C NMR (CDCl₃) |

| Pyrazole C-3: ~160-164 ppm mdpi.com |

| Pyrazole C-5: ~129 ppm mdpi.com |

| Pyrazole C-4: ~94 ppm mdpi.com |

| ¹⁵N NMR (CDCl₃) |

| Pyrazole N-1: ~192-197 ppm mdpi.com |

| Pyrazole N-2: ~248 ppm mdpi.com |

| ¹H NMR (DMSO-d₆) |

| OH proton: ~10.9-11.0 ppm mdpi.com |

| Pyrazole H-5: ~8.4-8.5 ppm mdpi.com |

| ¹⁵N NMR (DMSO-d₆) |

| Pyrazole N-1: ~190 ppm mdpi.com |

| Pyrazole N-2: ~262 ppm mdpi.com |

Theoretical Predictions of Tautomeric Stability and Population Distribution

Computational chemistry provides a powerful means to predict the relative stabilities of different tautomers and their population distribution. nih.gov Density Functional Theory (DFT) calculations are commonly employed for this purpose. By calculating the Gibbs free energy of each tautomer, it is possible to determine the most stable form and estimate the equilibrium constant for the tautomeric interconversion.

Theoretical studies on related pyrazole systems have consistently shown that the 1H-pyrazol-3-ol (enol) form is significantly more stable than the corresponding keto forms, primarily due to the preservation of the aromatic character of the pyrazole ring. nih.gov The inclusion of solvent effects in these calculations, often through continuum models like the Polarizable Continuum Model (PCM), is crucial for obtaining results that are comparable to experimental data in solution. science.gov These calculations can also predict spectroscopic parameters like NMR chemical shifts, which can then be compared with experimental values to validate the predicted tautomeric preference.

For 1-(4-nitrophenyl)-1H-pyrazole-3-ol, theoretical calculations would be expected to confirm the dominance of the enol tautomer in both the gas phase and in various solvents. The calculations would also provide insights into the energetic barriers for the interconversion between the different tautomeric forms.

Reactivity and Advanced Functionalization of 1 4 Nitrophenyl 1h Pyrazole 3 Ol

Electrophilic and Nucleophilic Reactions of the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle, and its reactivity is dictated by the electron distribution within the ring. Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position. nih.govrrbdavc.org This is because the intermediates formed by attack at C3 and C5 are highly unstable. rrbdavc.org Conversely, nucleophilic attacks are favored at the C3 and C5 positions, which are rendered more electrophilic by the adjacent nitrogen atoms. nih.govnih.govresearchgate.net

The presence of the 4-nitrophenyl group at the N1 position and the hydroxyl group at the C3 position significantly influences the reactivity of the pyrazole ring in 1-(4-nitrophenyl)-1H-pyrazole-3-ol. The electron-withdrawing nature of the nitrophenyl group can further deactivate the ring towards electrophilic attack while potentially enhancing its susceptibility to nucleophilic attack.

Derivatization at the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group at the C3 position of 1-(4-nitrophenyl)-1H-pyrazole-3-ol is a key site for functionalization. Standard reactions such as esterification and etherification can be readily performed to introduce a variety of substituents.

Esterification: The hydroxyl group can be converted to an ester by reacting with acylating agents like acid chlorides or anhydrides. For example, the reaction of a similar pyrazole derivative, 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, with various nucleophiles via its acid chloride has been reported to yield corresponding ester derivatives. researchgate.net

Etherification: O-alkylation of the hydroxyl group is another common transformation. For instance, treating a similar pyranopyrazole derivative with methyl iodide in the presence of a base like cesium carbonate results in the formation of the corresponding O-methylated product. nih.gov This suggests that the hydroxyl group of 1-(4-nitrophenyl)-1H-pyrazole-3-ol can be readily converted into an ether.

These derivatizations are crucial for modifying the compound's physical and biological properties.

Reactions Involving the Nitro Group and its Chemical Transformations (e.g., Reduction to Amino Group)

The nitro group on the phenyl ring is a versatile functional group that can undergo several important transformations, most notably reduction to an amino group. masterorganicchemistry.comnih.gov This conversion dramatically alters the electronic properties of the molecule, transforming the strongly electron-withdrawing nitro group into a strongly electron-donating amino group. masterorganicchemistry.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel. masterorganicchemistry.com

Metal-Acid Systems: Employing metals like iron, tin, or zinc in the presence of an acid like hydrochloric acid. masterorganicchemistry.comresearchgate.net

The resulting amino group can then be further functionalized, for example, through diazotization followed by substitution, or by acylation to form amides. This opens up a vast array of synthetic possibilities for creating new derivatives. The reduction of a nitro group to an amino group is a key step in the synthesis of many biologically active compounds. mdpi.com

Functionalization at the Phenyl Ring (e.g., Halogenation, Nitration)

The phenyl ring of 1-(4-nitrophenyl)-1H-pyrazole-3-ol is susceptible to electrophilic aromatic substitution reactions. The directing effect of the substituents on the ring, primarily the nitro group and the pyrazole moiety, will determine the position of further substitution. The nitro group is a strong deactivating group and a meta-director. Therefore, introducing another substituent via electrophilic substitution, such as halogenation or further nitration, would be expected to occur at the positions meta to the nitro group.

However, the strongly deactivating nature of the nitro group makes further electrophilic substitution on the phenyl ring challenging. wikipedia.org Friedel-Crafts reactions, for instance, are generally unsuccessful on strongly deactivated rings. masterorganicchemistry.com

Condensation Reactions with Carbonyl Compounds

The active methylene (B1212753) group at the C4 position of the pyrazolone (B3327878) tautomer of 1-(4-nitrophenyl)-1H-pyrazole-3-ol can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. umich.edu This reactivity is a cornerstone of pyrazole chemistry, allowing for the synthesis of a wide range of derivatives.

For example, the Claisen-Schmidt condensation of substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehydes with acetophenones leads to the formation of chalcone (B49325) derivatives. orientjchem.org Similarly, 1-(4-nitrophenyl)-1H-pyrazole-3-ol can be formylated at the C4 position, and the resulting aldehyde can undergo condensation with various nucleophiles. nih.gov

Table 1: Examples of Condensation Reactions with Carbonyl Compounds

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 1-(4-nitrophenyl)-1H-pyrazole-3-ol (after formylation) | Methylene active compounds | Alkenyl-functionalized pyrazoles | biointerfaceresearch.com |

| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Barbituric acid | Barbitone derivatives | umich.edu |

| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | 3-Aroylpropionic acids | Furanone derivatives | umich.edu |

Formation of Heterocyclic Systems via Reactions of 1-(4-nitrophenyl)-1H-pyrazole-3-ol Derivatives

Derivatives of 1-(4-nitrophenyl)-1H-pyrazole-3-ol are valuable precursors for the synthesis of fused heterocyclic systems. researchgate.netchim.it The strategic functionalization of the pyrazole core provides handles for subsequent cyclization reactions, leading to complex polycyclic structures.

For instance, pyrazole-4-carbaldehydes, which can be synthesized from 1-(4-nitrophenyl)-1H-pyrazole-3-ol, are versatile intermediates for constructing fused systems like pyrazolo[3,4-d]pyridazines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[4,3-c]quinolines. semanticscholar.org The reaction of a pyrazole derivative with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a pyrazolo[4,3-d]pyridazine-4,7-dione. scirp.org

Furthermore, the amino group, obtained from the reduction of the nitro group, can be used to build fused rings. For example, 5-aminopyrazole derivatives can be used to synthesize pyrazolo[3,4-b]pyridines. chim.it

Table 2: Examples of Fused Heterocyclic Systems from Pyrazole Derivatives

| Pyrazole Derivative | Reactant | Fused System | Reference |

| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates | Hydrazine | Pyrazolo[3,4-d]pyridazin-4-ones | semanticscholar.org |

| 5-Amino-1H-pyrazole-4-carbaldehyde | Cyclopentanone | Cyclopenta[b]pyrazolo[4,3-e]pyridines | semanticscholar.org |

| 5-Amino-1H-pyrazole-4-carbaldehyde | N-benzyl-4-piperidone | Pyrazolo[3,4-b] nih.govaip.orgnaphthyridines | semanticscholar.org |

| Diethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3,4-dicarboxylate | Hydrazine hydrate | Pyrazolo[4,3-d]pyridazine-4,7-diones | scirp.org |

Coordination Chemistry and Supramolecular Assemblies of 1 4 Nitrophenyl 1h Pyrazole 3 Ol and Its Ligands

Synthesis and Characterization of Metal Complexes (e.g., with Copper, Nickel, Iron, Palladium, Platinum)

The synthesis of metal complexes with pyrazole-3-ol derivatives often involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. For instance, complexes of Ba(II), Sr(II), and Zn(II) with 1-phenyl-3-methyl-4-(p-nitrobenzoyl)pyrazolone-5 have been synthesized by reacting the ligand with metal chlorides or sulfates. researchgate.net These complexes were characterized using elemental analysis, as well as UV-visible and infrared spectroscopy, which confirmed a general molecular formula of MLn·2H₂O, indicating the formation of dihydrated bischelates. researchgate.net

Similarly, palladium complexes with Schiff bases derived from nitrophenylpyrazoles have been prepared. researchgate.net These complexes, with the general formula [Pd₂Cl₄(N-het)₂], are synthesized through the coordination of the Schiff base ligands to palladium. researchgate.net The synthesis of these ligands can be achieved through various methods, including conventional refluxing and more environmentally friendly techniques like grinding and microwave irradiation. researchgate.net

The characterization of these metal complexes is crucial to understanding their structure and properties. Techniques such as infrared (IR) spectroscopy are used to identify the coordination sites of the ligand to the metal ion. For example, shifts in the vibrational frequencies of C=O and C=N groups in the IR spectrum can indicate their involvement in complexation. researchgate.net UV-visible spectroscopy provides information about the electronic transitions within the complexes. researchgate.net For a more detailed structural understanding, single-crystal X-ray diffraction is an invaluable tool. nih.gov

The following table summarizes some synthesized metal complexes with pyrazole-based ligands:

| Complex | Metal Ion | Ligand | Key Characterization Techniques | Reference |

| [Ba(HNPz)₂·2H₂O] | Ba(II) | 1-phenyl-3-methyl-4-(p-nitrobenzoyl)pyrazolone-5 (HNPz) | Elemental Analysis, UV-Vis, IR | researchgate.net |

| [Sr(HNPz)₂·2H₂O] | Sr(II) | 1-phenyl-3-methyl-4-(p-nitrobenzoyl)pyrazolone-5 (HNPz) | Elemental Analysis, UV-Vis, IR | researchgate.net |

| [Zn(HNPz)₂·2H₂O] | Zn(II) | 1-phenyl-3-methyl-4-(p-nitrobenzoyl)pyrazolone-5 (HNPz) | Elemental Analysis, UV-Vis, IR | researchgate.net |

| [Pd₂Cl₄(N-het)₂] | Pd(II) | Schiff bases from nitrophenylpyrazoles | IR, NMR, Mass Spectrometry | researchgate.net |

| [Cd(L1)₂Cl₂] | Cd(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Single-crystal X-ray, IR, NMR | nih.gov |

| Cu(L1)₂(C₂H₅OH)₂₂ | Cu(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Single-crystal X-ray, IR, NMR | nih.gov |

| Fe(L2)₂(H₂O)₂₂·2H₂O | Fe(III) | Product of in situ oxidation of L1 | Single-crystal X-ray, IR, NMR | nih.gov |

Ligand Design and Coordination Modes of Pyrazole-3-ol Derivatives

The design of pyrazole-3-ol-based ligands is a key aspect of their coordination chemistry, as modifications to the pyrazole (B372694) core can significantly influence the properties and structure of the resulting metal complexes. unicam.it The versatility of pyrazole derivatives allows them to act as monodentate, bidentate, or even polydentate ligands. researchgate.netresearchgate.net

One common strategy in ligand design is the introduction of additional functional groups to the pyrazole ring, which can act as donor sites. For example, 4-acyl-5-pyrazolones are O,O-chelating ligands that combine the properties of the pyrazolone (B3327878) ring with those of β-diketones. unicam.it Further modification by condensation with amines or hydrazines can yield N,O-chelating Schiff base ligands with enhanced coordination capabilities due to the presence of additional nitrogen donor atoms. unicam.it

The coordination modes of pyrazolone derivatives are diverse. researchgate.net In many cases, they act as bidentate ligands, coordinating to the metal ion through the oxygen atom of the deprotonated hydroxyl group and the nitrogen atom at the 2-position of the pyrazole ring. However, other coordination modes are possible depending on the specific ligand and the reaction conditions. For instance, in some complexes, the pyrazolone ligand may coordinate through the two oxygen atoms of the β-diketone moiety. unicam.it

The nature of the substituents on the pyrazole ring can also influence the nuclearity of the resulting complexes, leading to the formation of mononuclear, dinuclear, or polynuclear structures. researchgate.net For example, pyrazolate ligands, the deprotonated form of pyrazoles, can act as bridging ligands, connecting two metal centers through the two nitrogen atoms of the pyrazole ring. researchgate.net

Structural Analysis of Coordination Compounds (e.g., X-ray Diffraction)

For example, the crystal structures of zinc(II) complexes with Schiff base ligands derived from 4-acyl-5-pyrazolones have been determined by X-ray diffraction. unicam.it These studies revealed that some complexes have a monomeric nature, while others exist as one-dimensional coordination polymers. unicam.it The structural analysis also confirmed the coordination environment of the zinc ion and the binding mode of the ligand.

In another example, the crystal structures of cadmium(II), copper(II), and iron(III) complexes with a pyrazole-acetamide derivative were determined. nih.gov The X-ray data revealed that the coordination sphere of the metal ions is completed by either chloride anions, ethanol (B145695) molecules, or water molecules, in addition to the pyrazole-based ligands. nih.gov

A crystallographic study of N1-aryl substituted-2-pyrazolines, including those with a 4-nitrophenyl group, has provided detailed information on their molecular structures. uned.es This study examined bond distances, angles, and torsion angles, offering insights into the influence of different substituents on the pyrazoline skeleton. uned.es

The following table presents selected crystallographic data for pyrazole-based compounds and their complexes:

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 5-methyl-4-(3-methylpyrazol-5-yl)pyrazol-3-ol | - | P1 | Forms intermolecular N-H···N hydrogen bonds. | nih.gov |

| 3-methyl-5-dihydro-1H-naphtho[1,2-d]pyrazole hemihydrochloride | - | - | Forms chains or dimers via homonuclear N+-H···N hydrogen bonds. | nih.gov |

| [Cd(L1)₂Cl₂] | Monoclinic | P2₁/c | Cadmium ion is coordinated to two pyrazole-acetamide ligands and two chloride ions. | nih.gov |

| Cu(L1)₂(C₂H₅OH)₂₂ | Monoclinic | C2/c | Copper ion is coordinated to two pyrazole-acetamide ligands and two ethanol molecules. | nih.gov |

| Fe(L2)₂(H₂O)₂₂·2H₂O | Triclinic | P-1 | Iron ion is coordinated to two oxidized pyrazole ligands and two water molecules. | nih.gov |

| 1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole derivatives | - | - | Detailed bond distances and angles determined for a series of related compounds. | uned.es |

Self-Assembly Processes and Hydrogen Bonding Networks in Supramolecular Structures

The ability of 1-(4-nitrophenyl)-1H-pyrazole-3-ol and its derivatives to form well-defined supramolecular architectures through self-assembly is a significant aspect of their chemistry. uef.fimdpi.com Hydrogen bonding plays a crucial role in directing these self-assembly processes, leading to the formation of dimers, chains, and more complex networks. nih.govresearchgate.net

The N-H group of the pyrazole ring is a potent hydrogen bond donor, while the sp²-hybridized nitrogen atom is an effective hydrogen bond acceptor. nih.gov This donor-acceptor pairing facilitates the formation of intermolecular N-H···N hydrogen bonds, which are a recurring motif in the crystal structures of pyrazole derivatives. nih.gov These interactions can lead to the formation of various supramolecular synthons, such as dimers, trimers, tetramers, and infinite chains. nih.gov

In addition to N-H···N hydrogen bonds, other interactions such as C-H···O, C-H···N, and π-π stacking can also contribute to the stability and dimensionality of the supramolecular assembly. uef.fiiucr.org For instance, in the crystal structure of a pyrazolone derivative, N-H···O and C-H···O hydrogen bonds, as well as C-H···π and π-π interactions, were observed. researchgate.net

The self-assembly of tripodal pyrazole-containing ligands can lead to the formation of homochiral dimers held together by three N(pyrazole)-H···N(pyrazolate) hydrogen bonds. mdpi.com These dimeric structures can also exhibit π-π stacking between the pyrazole rings, further stabilizing the assembly. mdpi.com

The study of these non-covalent interactions is essential for understanding and predicting the packing of molecules in the solid state, which in turn influences the material's properties.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Pyrazole-3-ol Ligands

Metal-organic frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters bridged by organic ligands. researchgate.netmdpi-res.commdpi.com Pyrazole-3-ol derivatives are attractive candidates for use as ligands in the synthesis of these materials due to their versatile coordination modes and ability to form robust networks. dntb.gov.uaresearchgate.net

The use of poly(pyrazole)-containing ligands can lead to the formation of coordination polymers and MOFs with diverse topologies and properties. researchgate.net The choice of metal ion and the specific design of the pyrazole-based ligand are critical factors in determining the final structure and functionality of the material. researchgate.net For example, zinc(II) complexes of Schiff base ligands derived from 4-acyl-5-pyrazolones have been shown to form one-dimensional coordination polymers. unicam.it

While carboxylate-based linkers have been more extensively studied in MOF chemistry, pyrazolate-based MOFs are an emerging area of research. researchgate.net The strong affinity of pyrazoles for metal ions, coupled with their ability to act as bridging ligands, makes them well-suited for the construction of porous frameworks. researchgate.net These materials have potential applications in areas such as gas storage and separation, catalysis, and sensing. researchgate.netresearchgate.net

Research in this area has explored the synthesis of coordination polymers from various transition metals, including copper, zinc, cobalt, and nickel, with poly(pyrazole)-based ligands. researchgate.net The resulting materials exhibit a range of structural motifs and, in some cases, interesting functional properties. researchgate.net The continued development of new pyrazole-3-ol-based ligands is expected to lead to the discovery of novel MOFs and coordination polymers with tailored properties.

Advanced Applications in Materials Science and Catalysis Chemistry Focused

Design and Synthesis of Porous Materials

The development of porous materials, such as metal-organic frameworks (MOFs) and microporous organic polymers (MOPs), is a significant area of materials science. Pyrazole (B372694) derivatives are excellent building blocks for these materials due to their rigid structure and the presence of nitrogen atoms capable of coordinating with metals or participating in network-forming reactions. researchgate.net

Research has demonstrated the synthesis of pyrazole-based MOPs through methods like the Scholl coupling of diphenyl-1H-pyrazole. acs.org These materials exhibit high specific surface areas and are effective for applications such as CO2 capture. researchgate.netacs.org The compound 1-(4-nitrophenyl)-1H-pyrazole-3-ol is a promising candidate for creating functional porous polymers. The pyrazole core provides the structural backbone, while the hydroxyl (-OH) group and the nitrogen atoms of the pyrazole ring offer multiple sites for polymerization and cross-linking. Furthermore, the pores within such materials can be engineered to allow for the absorption of various molecules, which is crucial for their use in gas capture and catalysis. mdpi.com For instance, a pyrazole-based MOP was shown to absorb a significant amount of CO2 (202 mg g⁻¹ at 1 bar and 273 K), highlighting the potential of this class of materials. acs.org The presence of the nitro group in 1-(4-nitrophenyl)-1H-pyrazole-3-ol could further enhance CO2 affinity through dipole-quadrupole interactions.

Table 1: CO₂ Absorption Capacity of Pyrazole-Based Porous Materials

| Material | CO₂ Uptake (mg g⁻¹, 273 K, 1 bar) | Reference |

| Pyrazole-Based MOP (MOP-PZ) | 202 | acs.org |

| MOP-PZ-Ag Hybrid | 183.7 | acs.org |

| Melamine-based POP with Ag NPs | 92.4 (2.1 mmol/g) | researchgate.net |

Development of Photochromic Systems Incorporating Pyrazole Derivatives

Photochromic materials, which reversibly change color upon exposure to light, are of great interest for applications in optical data storage, molecular switches, and smart materials. Azobenzenes are a well-studied class of photochromic compounds, and their properties can be finely tuned by incorporating heterocyclic moieties. researchgate.net

Pyrazole derivatives have been successfully used to create photochromic systems. researchgate.net Specifically, arylazo-pyrazoles exhibit interesting photochromic behavior, where the properties are influenced by solvent and substituent effects. researchgate.net The compound 1-(4-nitrophenyl)-1H-pyrazole-3-ol is an ideal precursor for synthesizing such photochromic molecules. It can be functionalized at the C4 position of the pyrazole ring via a coupling reaction with an appropriate aryl diazonium salt to form an arylazo-pyrazole. The 4-nitrophenyl group would act as a powerful electron-withdrawing substituent, significantly influencing the electronic structure of the resulting azo dye. This substitution is expected to shift the absorption bands of the trans and cis isomers and alter the thermal half-life of the cis isomer, which are critical parameters for photochromic performance. researchgate.net The fatigue resistance and quantum yields of such pyrazole-based systems are key areas of investigation. researchgate.netresearchgate.net

Pyrazole-based Ligands in Catalysis (e.g., Oxidation Catalysts)

The nitrogen atoms in the pyrazole ring make it an excellent ligand for coordinating with transition metals, forming stable complexes that can act as catalysts. bohrium.comrsc.org Pyrazole-based ligands have been extensively studied in oxidation catalysis, particularly for mimicking the activity of copper-containing enzymes like catecholase, which oxidizes catechols to o-quinones. researchgate.netarabjchem.org

The catalytic activity of these metal complexes is highly dependent on the nature of the pyrazole ligand, the metal salt's counterion, and the solvent. bohrium.commdpi.com Research on nitro-functionalized pyrazole derivatives has shown that these ligands can form highly effective in-situ catalysts with copper(II) salts for catechol oxidation. mdpi.com The compound 1-(4-nitrophenyl)-1H-pyrazole-3-ol fits perfectly within this class of ligands. The two vicinal nitrogen atoms of the pyrazole ring can chelate a metal ion, such as Cu(II) or Co(II). nih.gov The electron-withdrawing 4-nitrophenyl group would increase the Lewis acidity of the coordinated metal center, which can enhance its catalytic activity in oxidation reactions. Studies have shown that the choice of the copper salt (e.g., acetate, sulfate, chloride, or nitrate) significantly impacts the reaction rate, demonstrating the tunability of these catalytic systems. arabjchem.orgmdpi.com

Table 2: Catalytic Activity of Copper Complexes with Pyrazole-Based Ligands in Catechol Oxidation

| Ligand/Copper Salt Combination | Solvent | Max Rate (Vmax, µmol L⁻¹ min⁻¹) | Reference |

| L2 / Cu(CH₃COO)₂ | Methanol | 41.67 | mdpi.com |

| L6 / Cu(CH₃COO)₂ | THF | 5.596 | researchgate.net |

| L1 / CuSO₄ | Not Specified | 0.0289 | arabjchem.org |

| L1 / CuCl₂ | Not Specified | 0.0018 | arabjchem.org |

Note: Rates for L1 complexes were reported in µmol substrate per mg catalyst per min.

Research into Highly Nitrated Pyrazoles for Energy Materials (Stability and Density Studies)

Energetic materials are substances that store a large amount of chemical energy that can be released rapidly. There is a continuous search for new high-energy-density materials (HEDMs) that offer superior performance and improved safety (lower sensitivity) compared to traditional explosives like TNT or RDX. researchgate.net Nitrated pyrazoles are a highly promising class of energetic compounds due to their high nitrogen content, high density, and significant heat of formation, which contribute to excellent detonation properties. mdpi.comresearchgate.net

The pyrazole ring is a stable platform for introducing multiple nitro groups. mdpi.com The compound 1-(4-nitrophenyl)-1H-pyrazole-3-ol, containing one nitro group, serves as a valuable starting point or building block for the synthesis of more highly nitrated derivatives. The goal is to increase the number of nitro groups on the pyrazole ring itself, in addition to the one on the phenyl substituent. acs.org Research has shown that polynitro pyrazoles can achieve high densities and exceptional thermal stability. For example, dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole has a density of 1.83 g cm⁻³ and a decomposition temperature of 218 °C, with detonation performance superior to RDX. acs.org The stability of these compounds is a critical factor; recent studies have investigated isomers of highly nitrated pyrazoles, finding significant differences in thermal stability and sensitivity, which opens avenues for designing safer energetic materials. nih.gov

Table 3: Properties of Highly Nitrated Pyrazole-Based Energetic Materials

| Compound | Density (g cm⁻³ @ 298 K) | Decomposition Temp. (°C) | Detonation Velocity (m s⁻¹) | Reference |

| Dipotassium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole (5) | 2.10 | 202 | 7965 | acs.org |

| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole (7) | 1.83 | 218 | 8931 | acs.org |

| RDX (for comparison) | 1.82 | ~204 | 8750 | acs.org |

Spectroscopic Properties of Pyrazole Derivatives for Fluorescent Materials

Pyrazole derivatives are prominent scaffolds in the design of fluorescent materials and chemosensors due to their synthetic versatility and robust photophysical properties. rsc.orgresearchgate.net The fluorescence emission of these compounds can be tuned across the visible spectrum by modifying the substituents on the pyrazole ring. nih.gov

The spectroscopic properties of 1-(4-nitrophenyl)-1H-pyrazole-3-ol are heavily influenced by its constituent parts. The pyrazole-3-ol moiety can exist in tautomeric forms (keto-enol), which affects its electronic structure and, consequently, its absorption and emission spectra. The 4-nitrophenyl group is a strong electron-withdrawing group and is often associated with fluorescence quenching. This quenching can occur through mechanisms such as promoting non-radiative decay pathways or, in the case of metal complexes, through a ligand-to-metal charge-transfer (LMCT) process. rsc.org While the parent compound might exhibit weak fluorescence, it serves as an excellent platform for developing chemosensors. For example, the quenching effect of the nitro group could be modulated by the binding of an analyte, leading to a "turn-on" fluorescence response. Pyrazole-based probes have been designed for detecting various metal ions, where coordination to the pyrazole's nitrogen atoms alters the photophysical properties of the molecule. rsc.org

Table 4: Spectroscopic Properties of Representative Pyrazole Derivatives

| Pyrazole Derivative Type | Absorption Max (nm) | Emission Max (nm) | Application/Note | Reference |

| Bis-pyrazole derivative (A₅) | ~260, ~360 | 445-467 | Fluorescence quenched by Co²⁺ | nih.gov |

| Pyrazole[3,4-b]thieno[2,3-e]pyridines | --- | 430-505 | Blue light emission in solution | researchgate.net |

| Coumarin-pyrazole derivative (21) | 446 | --- | Chemosensor for Cr³⁺ | rsc.org |

Q & A

Advanced Research Question

- Recrystallization solvents : Use DMF/water mixtures () or MeCN with formic acid () to induce slow crystal growth .

- Hydrogen bonding : Introduce hydroxyl or nitro groups to stabilize crystal packing via intermolecular H-bonds, as in ’s planar o-phenol-pyrazole structure .

- SHELX refinement : Employ anisotropic displacement parameters and twin refinement for high-resolution data () .

How can computational methods aid in predicting biological activity of 1-(4-nitrophenyl)-1H-pyrazole-3-ol?

Advanced Research Question

- Docking studies : Model interactions with target proteins (e.g., cyclooxygenase-2 in ) using nitroaryl moieties as hydrophobic anchors .

- QSAR models : Correlate Hammett σ values of substituents (e.g., nitro σ = 1.24) with antimicrobial IC₅₀ data () .

- DFT calculations : Predict redox potentials for nitro group reduction, relevant to pro-drug activation () .

What are the challenges in scaling up pyrazole synthesis while maintaining purity?

Advanced Research Question

- Byproduct formation : Monitor intermediates via TLC () and optimize column chromatography (e.g., C18 silica in ) .

- Catalyst recovery : Reuse copper catalysts () via biphasic systems (water/THF) to reduce costs .

- Thermal hazards : Control exothermic cyclization steps using jacketed reactors () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.